molecular formula C12H16O2 B13160298 2-[(4-Methoxy-2,5-dimethylphenyl)methyl]oxirane

2-[(4-Methoxy-2,5-dimethylphenyl)methyl]oxirane

Cat. No.: B13160298
M. Wt: 192.25 g/mol
InChI Key: UCCQDDJAYSQOTQ-UHFFFAOYSA-N
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Description

2-[(4-Methoxy-2,5-dimethylphenyl)methyl]oxirane is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a benzyl group substituted with methoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxy-2,5-dimethylphenyl)methyl]oxirane typically involves the reaction of 4-methoxy-2,5-dimethylbenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production rate and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxy-2,5-dimethylphenyl)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-Methoxy-2,5-dimethylphenyl)methyl]oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxy-2,5-dimethylphenyl)methyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)methyl]oxirane
  • 2-[(4-Dimethylphenyl)methyl]oxirane
  • 2-[(4-Methoxy-2-methylphenyl)methyl]oxirane

Uniqueness

2-[(4-Methoxy-2,5-dimethylphenyl)methyl]oxirane is unique due to the specific substitution pattern on the benzyl group. The presence of both methoxy and dimethyl groups can influence the compound’s reactivity and properties, making it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-[(4-methoxy-2,5-dimethylphenyl)methyl]oxirane

InChI

InChI=1S/C12H16O2/c1-8-5-12(13-3)9(2)4-10(8)6-11-7-14-11/h4-5,11H,6-7H2,1-3H3

InChI Key

UCCQDDJAYSQOTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CC2CO2

Origin of Product

United States

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